1-(1-isopropyl-1H-imidazol-2-yl)-N,N-dimethylethanesulfonamide
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Overview
Description
1-(1-isopropyl-1H-imidazol-2-yl)-N,N-dimethylethanesulfonamide is a chemical compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of applications in various fields, including medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-isopropyl-1H-imidazol-2-yl)-N,N-dimethylethanesulfonamide typically involves the reaction of 1-isopropyl-1H-imidazole with N,N-dimethylethanesulfonamide under specific conditions. The reaction is usually carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is obtained.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This may involve the use of continuous flow reactors, automated systems, and advanced purification techniques such as chromatography and crystallization. The choice of reagents, solvents, and reaction conditions is carefully controlled to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(1-isopropyl-1H-imidazol-2-yl)-N,N-dimethylethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding amines or alcohols.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; solvents like acetic acid or water; temperatures ranging from room temperature to reflux.
Reduction: Lithium aluminum hydride, sodium borohydride; solvents like ether or THF; temperatures ranging from -78°C to room temperature.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; solvents like dichloromethane or chloroform; temperatures ranging from 0°C to room temperature.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
1-(1-isopropyl-1H-imidazol-2-yl)-N,N-dimethylethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(1-isopropyl-1H-imidazol-2-yl)-N,N-dimethylethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of their activity. The sulfonamide group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-isopropyl-1H-imidazol-2-yl)methanol
- 1-(1-isopropyl-1H-imidazol-2-yl)methanamine dihydrochloride
- 1-(1-isopropyl-1H-imidazol-2-yl)methanethiol
Uniqueness
1-(1-isopropyl-1H-imidazol-2-yl)-N,N-dimethylethanesulfonamide stands out due to its unique combination of the imidazole ring and the sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a therapeutic agent further highlight its uniqueness compared to similar compounds.
Properties
Molecular Formula |
C10H19N3O2S |
---|---|
Molecular Weight |
245.34 g/mol |
IUPAC Name |
N,N-dimethyl-1-(1-propan-2-ylimidazol-2-yl)ethanesulfonamide |
InChI |
InChI=1S/C10H19N3O2S/c1-8(2)13-7-6-11-10(13)9(3)16(14,15)12(4)5/h6-9H,1-5H3 |
InChI Key |
SNWCYGXZNHAGGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CN=C1C(C)S(=O)(=O)N(C)C |
Origin of Product |
United States |
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